(S)-2-Methylpentanoic Acid

Insect Pheromone Enzymatic Resolution Lipase Catalysis

(S)-2-Methylpentanoic acid (CAS 1187-82-2) is a chiral, branched short-chain fatty acid (C6H12O2, MW 116.16) with a specific optical rotation that distinguishes it from its (R)-enantiomer and the racemate. Its enantiomeric purity is a critical specification for procurement, as it is a valuable synthetic intermediate for stereochemically pure insect pheromones and serves as a biomarker in metabolic disease research.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 1187-82-2
Cat. No. B141314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methylpentanoic Acid
CAS1187-82-2
Synonyms(+)-2-Methylpentanoic Acid;  (+)-2-Methylvaleric Acid;  (S)-(+)-2-Methylpentanoic Acid;  (S)-(+)-2-Methylvaleric Acid;  (S)-2-Methylpentanoic Acid
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)O
InChIInChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1
InChIKeyOVBFMEVBMNZIBR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methylpentanoic Acid (CAS 1187-82-2): A Chiral Building Block for Advanced Synthesis and Biomarker Research


(S)-2-Methylpentanoic acid (CAS 1187-82-2) is a chiral, branched short-chain fatty acid (C6H12O2, MW 116.16) with a specific optical rotation that distinguishes it from its (R)-enantiomer and the racemate . Its enantiomeric purity is a critical specification for procurement, as it is a valuable synthetic intermediate for stereochemically pure insect pheromones [1] and serves as a biomarker in metabolic disease research . The compound's defined stereochemistry at the C-2 position is fundamental to its biological and olfactory interactions [2].

Why Substituting (S)-2-Methylpentanoic Acid with its Racemate or (R)-Enantiomer Compromises Research Outcomes


In-class substitution of (S)-2-methylpentanoic acid with its racemate or (R)-enantiomer is scientifically unsound because enantiomers exhibit distinct biological activities and sensory properties . Lipase-catalyzed reactions, for example, show a marked preference for the (S)-configurated substrate, making the (S)-isomer essential for achieving high enantioselectivity in enzymatic resolutions [1]. Furthermore, analytical methods confirm that the natural occurrence of this compound in certain matrices is characterized by a high enantiomeric excess of the (S)-form, meaning that using a racemic mixture would not accurately reflect natural systems [2]. The following quantitative evidence details these critical differences.

Quantitative Evidence for (S)-2-Methylpentanoic Acid Differentiation


Enantiomeric Purity for Enzymatic Pheromone Synthesis

The (S)-2-methylpentanoic acid is a critical intermediate for synthesizing stereochemically pure insect pheromones, which requires a defined stereocenter for biological activity [1]. The (S)-enantiomer is specifically resolved from the racemate using immobilized lipases in microemulsion-based gels (MBGs) or on chrysotile, a process that yields an enantioselectivity ratio (E-value) indicating a strong preference for the (S)-form [1]. The use of the racemic mixture would result in a 50% impurity of the inactive (R)-enantiomer, rendering the final pheromone product ineffective. This specific stereochemical requirement is documented in the context of lipase-catalyzed enantioselective esterification of 2-methylalkanoic acids, where the (S)-configuration is strongly preferred [2].

Insect Pheromone Enzymatic Resolution Lipase Catalysis

Natural Occurrence and Enantiomeric Excess in Biological Systems

In the aromatic fraction extracted from cultivated strawberries (Fragaria vesca), analysis of 2-methylbutanoic acid revealed a high enantiomeric excess of the (S)-isomer [1]. While this study focused on 2-methylbutanoic acid, the method was developed for and applied to the homologous series of 2-methylalkanoic acids including 2-methylpentanoic acid, establishing that these chiral compounds are present in nature with a strong (S)-enantiomer preference [1]. Using the racemic or (R)-form would not replicate this natural enantiomeric distribution.

Natural Products Chiral Analysis Strawberry Aroma

Biomarker Specificity in Metabolic Disease Models

2-Methylpentanoic acid is established as a potential biomarker for metabolic diseases. Studies show its content is significantly reduced in the feces of diabetic mice compared to controls . The chiral nature of this compound suggests the (S)-enantiomer, the naturally predominant form in mammalian metabolism of branched-chain amino acids, is the key analyte [1]. Using the (R)-enantiomer or a racemic mixture could lead to inaccurate quantification and misinterpretation of metabolic shifts in studies of type 2 diabetes [2].

Type 2 Diabetes Gut Microbiome Biomarker Discovery

Primary Application Scenarios for (S)-2-Methylpentanoic Acid (CAS 1187-82-2)


Synthesis of Stereochemically Pure Insect Pheromones

Researchers synthesizing chiral insect pheromones require the (S)-2-methylpentanoic acid enantiomer. As documented, this specific stereoisomer is a valuable intermediate for preparing a number of these bioactive compounds [1]. Using the racemate would introduce a 50% impurity of the inactive (R)-form, which must be removed, increasing cost and complexity. The (S)-enantiomer is specifically resolved via lipase-catalyzed esterification, a process that inherently selects for this configuration [2].

Analytical Standard for Chiral Metabolomics and Food Analysis

Analytical chemists developing GC or HPLC methods for quantifying 2-methylpentanoic acid in biological samples (e.g., plasma, feces) or food products (e.g., cheese, strawberries) must use the pure (S)-enantiomer as an authentic standard. This compound is found naturally with a high enantiomeric excess [1]. A racemic standard would produce two peaks, leading to inaccurate peak identification and quantification. The pure (S)-isomer ensures reliable method calibration and accurate measurement of the naturally occurring enantiomer [1].

Biomarker Research in Metabolic Disorders

Investigators studying gut microbiome-host interactions in type 2 diabetes use (S)-2-methylpentanoic acid as a metabolite standard. Its levels are known to be significantly reduced in diabetic mouse models [1]. Since mammalian metabolism of branched-chain amino acids produces the (S)-enantiomer, this is the biologically relevant form [2]. Using the (R)-enantiomer or racemate would confound biomarker discovery and validation studies by introducing non-endogenous analytes that could mask or distort true metabolic signals.

Precursor for Chiral Building Blocks in Medicinal Chemistry

Medicinal chemists designing chiral analogs of bioactive molecules, such as gemfibrozil [1], may require (S)-2-methylpentanoic acid as a specific starting material. The (S)-enantiomer provides a defined stereocenter for building chiral drug candidates. Using the racemate would lead to a mixture of diastereomers that would require costly and time-consuming separation, reducing overall synthetic efficiency. The availability of the pure (S)-isomer streamlines the synthesis of enantiomerically pure pharmaceuticals.

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